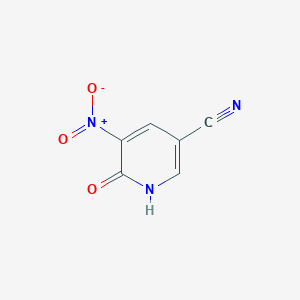

6-Hydroxy-5-nitronicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O3/c7-2-4-1-5(9(11)12)6(10)8-3-4/h1,3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYCVCKERZMXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594292 | |

| Record name | 5-Nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320405-84-3 | |

| Record name | 5-Nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Hydroxy-5-nitronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a plausible synthetic pathway for 6-Hydroxy-5-nitronicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The proposed synthesis is grounded in established chemical principles and supported by peer-reviewed literature and patents. This document is intended to serve as a technical resource, offering not only a step-by-step methodology but also the scientific rationale behind the chosen reactions and procedures.

Introduction: The Significance of Substituted Nicotinonitriles

Substituted nicotinonitrile scaffolds are prevalent in a wide array of biologically active molecules. The presence of hydroxyl, nitro, and cyano functionalities on the pyridine ring of this compound offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of novel therapeutic agents. The electron-withdrawing nature of the nitro and cyano groups, combined with the electron-donating potential of the hydroxyl group, creates a unique electronic landscape that can be exploited for targeted drug design.

A Multi-Step Synthetic Approach

A direct, one-pot synthesis of this compound is not prominently described in the current literature. Therefore, a multi-step approach is proposed, commencing from readily available starting materials. This synthetic strategy is designed to be logical, with each step building upon established and reliable chemical transformations.

Caption: Proposed multi-step synthesis workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-nitropyridine

The initial phase of the synthesis focuses on the preparation of the crucial intermediate, 2-chloro-5-nitropyridine. This intermediate will then undergo cyanation and subsequent hydrolysis to yield the target molecule.

Step 1 & 2: Nitration of 2-Aminopyridine and Subsequent Hydrolysis

The synthesis commences with the nitration of a readily available starting material, 2-aminopyridine. The amino group directs the electrophilic nitration to the 5-position of the pyridine ring. Following nitration, the resulting 2-amino-5-nitropyridine is converted to 2-hydroxy-5-nitropyridine via a diazotization-hydrolysis reaction. A one-pot synthesis method for 2-hydroxy-5-nitropyridine from 2-aminopyridine has been reported, which streamlines this process.[1]

Reaction Mechanism:

Caption: Reaction mechanism for the nitration and hydrolysis of 2-aminopyridine.

Experimental Protocol (Adapted from[1][2]):

-

To a cooled solution of concentrated sulfuric acid, slowly add 2-aminopyridine while maintaining the temperature below 10 °C.

-

After complete dissolution, a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise, keeping the temperature below 30 °C.

-

The reaction mixture is then warmed and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by pouring it onto ice, and the pH is adjusted to precipitate the 2-amino-5-nitropyridine.

-

The isolated 2-amino-5-nitropyridine is then subjected to diazotization with sodium nitrite in an acidic aqueous solution, followed by heating to facilitate hydrolysis to 2-hydroxy-5-nitropyridine.

Step 3: Chlorination of 2-Hydroxy-5-nitropyridine

The hydroxyl group of 2-hydroxy-5-nitropyridine is then converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution reaction. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[3][4]

Experimental Protocol (Adapted from[4]):

-

A mixture of 2-hydroxy-5-nitropyridine, a suitable solvent (if necessary), and a chlorinating agent (e.g., phosphorus oxychloride) is heated under reflux.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the excess chlorinating agent is carefully quenched, and the product, 2-chloro-5-nitropyridine, is isolated and purified.

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Chloro-5-nitropyridine

| Step | Starting Material | Reagents | Key Conditions | Product |

| 1 & 2 | 2-Aminopyridine | 1. HNO₃, H₂SO₄2. NaNO₂, H₂O | 1. Controlled low temperature2. Diazotization and heating | 2-Hydroxy-5-nitropyridine |

| 3 | 2-Hydroxy-5-nitropyridine | POCl₃ or PCl₅ | Reflux | 2-Chloro-5-nitropyridine |

Part 2: Introduction of the Cyano Group and Final Hydrolysis

The second phase of the synthesis involves the introduction of the nitrile functionality and the final conversion to the target molecule.

Step 4: Cyanation of 2-Chloro-5-nitropyridine

The introduction of the cyano group at the 3-position of the pyridine ring is a critical and challenging step. Several methods can be considered for this transformation:

-

Nucleophilic Aromatic Substitution with Copper(I) Cyanide: This is a classic method for the cyanation of aryl halides. The reaction of 2-chloro-5-nitropyridine with CuCN in a high-boiling polar aprotic solvent like DMF or NMP is a viable approach. The presence of the electron-withdrawing nitro group should activate the chloro group towards nucleophilic substitution.

-

Reissert-Henze Reaction: This reaction involves the treatment of a pyridine derivative with an acid chloride and a cyanide source (e.g., KCN or TMSCN) to form an N-acyl-1,2-dihydropyridine-2-carbonitrile intermediate, which can then be rearomatized. While typically used to introduce a cyano group at the 2-position, variations of this reaction could potentially be adapted.[5] A one-pot conversion of pyridines to 2-cyanopyridines has been reported, which could serve as a methodological basis.[2]

The choice of method will depend on substrate reactivity and desired yield. For this guide, we will focus on the more direct nucleophilic substitution with copper(I) cyanide.

Experimental Protocol (Conceptual):

-

A mixture of 2-chloro-5-nitropyridine, copper(I) cyanide, and a suitable high-boiling solvent (e.g., DMF) is heated under an inert atmosphere.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled and worked up to isolate the 6-chloro-5-nitronicotinonitrile. Purification may require column chromatography.

Step 5: Selective Hydrolysis of 6-Chloro-5-nitronicotinonitrile

The final step is the selective hydrolysis of the chloro group at the 6-position to a hydroxyl group without affecting the nitrile functionality. This requires carefully controlled reaction conditions. Basic hydrolysis with a mild base or acid-catalyzed hydrolysis under controlled temperature and time could be explored. The use of a nitrilase enzyme could also be a highly selective method for this transformation, as demonstrated in the hydrolysis of other chloronicotinonitriles.[6]

Experimental Protocol (Conceptual):

-

6-chloro-5-nitronicotinonitrile is dissolved in a suitable solvent.

-

A hydrolyzing agent (e.g., a dilute aqueous base or acid) is added, and the reaction is maintained at a controlled temperature.

-

The reaction is carefully monitored to ensure selective hydrolysis of the chloro group.

-

Upon completion, the reaction is neutralized, and the final product, this compound, is isolated and purified.

Data Presentation and Characterization

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of substituents.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -NO₂, -C≡N).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

Safety Considerations

-

Nitrating agents are strong oxidizers and highly corrosive. Handle with extreme care in a well-ventilated fume hood.

-

Cyanide salts are highly toxic. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (PPE) must be worn. A cyanide antidote kit should be readily available.

-

Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Handle with caution in a dry environment.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound presents a challenging yet achievable goal for medicinal chemists. The proposed multi-step pathway, based on well-established reactions, provides a solid framework for its preparation. Careful optimization of each step, particularly the cyanation and selective hydrolysis, will be crucial for achieving a good overall yield. The successful synthesis of this versatile intermediate will undoubtedly open up new avenues for the development of novel and potent therapeutic agents.

References

- Xinfa Pharmaceutical Co Ltd. (2020). Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.

- Caldwell, W. T., & Kornfeld, E. C. (2011). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.

- Katritzky, A. R., et al. (2005).

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Dyachenko, V. D. (2007). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Russian Journal of Organic Chemistry, 43, 1358-1363.

- Suzhou Laikeshide Pharmaceutical Co Ltd. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A.

-

Alfa Chemical Co., Ltd. (2020). 6-Hydroxynicotinonitrile CAS No.: 95891-30-8. [Link]

-

Wang, Y., et al. (2021). Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. Applied and Environmental Microbiology, 87(15), e00635-21. [Link]

- Syngenta Limited. (2001). Process for the preparation of 2-cyanopyridines. WO2001017970A1.

-

Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o833. [Link]

-

de Souza, J. M., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19(9), 1991-1999. [Link]

-

Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Request PDF. [Link]

-

de Souza, J. M., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]

-

O'Brien, C. J., & Tellez, J. L. (2014). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 10, 2834-2863. [Link]

-

Wikipedia. (n.d.). Reissert reaction. [Link]

-

Al-Zaydi, K. M. (2010). Studies of Functionally Substituted Enamines: A New, One-Step Method for the Formation of Tetrahydroquinolinone and Nicotinonitrile Derivatives. Molecules, 15(4), 2238-2255. [Link]

-

PubChem. (n.d.). 6-Hydroxynicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Teacher's Pet. (2018, April 18). 36.06 Practice with Multi-step Synthesis of Substituted Benzenes [Video]. YouTube. [Link]

-

PubChem. (n.d.). 6-Hydroxynicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Illinois Chicago. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. Reissert reaction - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-5-nitronicotinonitrile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 6-Hydroxy-5-nitronicotinonitrile. Due to the limited availability of direct experimental data for this specific molecule, this document employs a robust, analog-based approach to predict its characteristics. By synthesizing data from the closely related compounds, 6-Hydroxy-5-nitronicotinic acid and 6-Hydroxynicotinonitrile, we present a scientifically grounded profile of the target molecule. This guide offers detailed theoretical insights, proposed experimental protocols for empirical validation, and discusses the potential applications of this compound in the field of drug discovery and development.

Introduction and Rationale for Analog-Based Analysis

This compound is a substituted pyridine derivative featuring a hydroxyl group, a nitro group, and a nitrile group. This unique combination of functional groups suggests significant potential in medicinal chemistry, as pyridine scaffolds are fundamental to numerous pharmaceuticals, and the nitrile moiety is a well-established pharmacophore.[1][2] However, a thorough review of the scientific literature reveals a scarcity of empirical data for this specific compound.

To overcome this challenge, this guide leverages a comparative analysis of two key structural analogs:

-

6-Hydroxy-5-nitronicotinic acid (Analog A): Possesses the same 6-hydroxy-5-nitro-pyridine core, differing only by the presence of a carboxylic acid instead of a nitrile at the C3 position. Its properties provide insight into the influence of the nitropyridine core.

-

6-Hydroxynicotinonitrile (Analog B): Features the 6-hydroxy-nicotinonitrile structure but lacks the C5-nitro group. This analog helps to delineate the properties endowed by the nitrile and hydroxylated pyridine ring itself.

By critically evaluating the known data for these analogs, we can make well-founded predictions regarding the synthesis, physicochemical properties, spectral characteristics, and reactivity of this compound. Each predicted property is accompanied by a detailed, field-proven experimental protocol to guide researchers in the empirical validation of these characteristics.

Proposed Synthesis Pathway

The synthesis of this compound can be logically extrapolated from the established nitration of its carboxylic acid precursor, 6-hydroxynicotinic acid.[3] The proposed pathway involves the direct nitration of 6-hydroxynicotinonitrile using a strong nitrating agent. The electron-donating hydroxyl group directs the electrophilic nitration to the adjacent C5 position, while the electron-withdrawing nitrile group at C3 further deactivates the ring, making harsh conditions necessary.

Caption: Proposed synthesis of this compound via nitration.

Experimental Protocol: Synthesis

Objective: To synthesize this compound by nitration of 6-hydroxynicotinonitrile.

Causality: Fuming nitric acid in concentrated sulfuric acid provides the highly electrophilic nitronium ion (NO₂⁺) required to overcome the deactivated nature of the pyridine ring for successful electrophilic aromatic substitution.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 45 mL of concentrated sulfuric acid to 0°C in an ice-water bath.

-

Addition of Starting Material: Slowly add 15 g of 6-hydroxynicotinonitrile to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.

-

Addition of Nitrating Agent: Add 10.4 mL of fuming nitric acid dropwise via the dropping funnel, maintaining the reaction temperature at 0°C.

-

Reaction Progression: After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 45-50°C and maintain this temperature for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a mixture of ice and water.

-

Isolation: Collect the resulting precipitate by suction filtration, wash thoroughly with cold water to remove residual acid, and air-dry.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Physicochemical Properties

The physical properties of the target compound are predicted based on the known values of its analogs.

| Property | 6-Hydroxy-5-nitronicotinic acid (Analog A) | 6-Hydroxynicotinic acid | This compound (Predicted) |

| Molecular Formula | C₆H₄N₂O₅ | C₆H₅NO₃ | C₆H₄N₂O₂ |

| Molecular Weight | 184.11 g/mol | 139.11 g/mol [4] | 165.10 g/mol |

| Melting Point | 269-291°C[5] | 310°C[6] | ~240-260°C |

| Boiling Point | 363.6°C (Predicted, likely decomposes)[3] | Not Available | >350°C (Predicted, likely decomposes) |

| pKa (Strongest Acidic) | ~3.09 (Carboxylic Acid)[5] | 3.77 (Carboxylic Acid)[6] | ~7-8 (Phenolic Hydroxyl) |

| Appearance | Light yellow to yellow crystalline powder | Off-white powder[4] | Yellowish crystalline solid |

Discussion of Properties:

-

Melting Point: Analog A exhibits a very high melting point due to strong intermolecular hydrogen bonding from both the carboxylic acid and hydroxyl groups, as well as dipole-dipole interactions from the nitro group.[5] The replacement of the carboxylic acid with a nitrile group in the target compound will reduce the hydrogen bonding capability, likely resulting in a lower melting point.

-

Solubility: Analog A is slightly soluble in water and polar protic solvents like methanol and ethanol, with better solubility in polar aprotic solvents like DMSO and DMF.[5] this compound is expected to be less soluble in water due to the less polar nature of the nitrile group compared to the carboxylic acid. It should retain good solubility in polar aprotic solvents like DMSO.

-

pKa: The predicted pKa of ~3.09 for Analog A corresponds to the acidic carboxylic acid proton.[5] For our target compound, the most acidic proton is on the C6-hydroxyl group. The pKa of the hydroxyl group on the parent 6-hydroxynicotinic acid is ~11.5. The strong electron-withdrawing effects of both the nitro and nitrile groups on the ring will significantly increase the acidity of this hydroxyl proton, lowering its pKa into the predicted range of 7-8, making it a much stronger acid than the non-nitrated analog.

Experimental Protocol: Melting Point Determination[8][9]

Objective: To determine the melting point range of the synthesized compound as an indicator of purity.

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2. A pure compound should have a sharp range of <2°C.[7]

Experimental Protocol: Solubility Determination[12][13]

Objective: To qualitatively assess the solubility of the compound in various solvents.

-

Setup: Add ~25 mg of the compound to a series of labeled test tubes.

-

Solvent Addition: To each tube, add 0.75 mL of a different solvent (e.g., Water, Ethanol, Ethyl Acetate, Dichloromethane, DMSO) in 0.25 mL portions.

-

Observation: After each addition, vortex the tube vigorously for 30 seconds. Observe if the solid dissolves completely.

-

Classification: Classify the solubility as 'soluble', 'partially soluble', or 'insoluble' for each solvent at room temperature. The test can be repeated with gentle heating for compounds insoluble at room temperature.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the C6-hydroxyl group.

Caption: Acid-base equilibrium of the 6-hydroxyl proton.

-

Solution Preparation: Prepare a ~0.01 M solution of this compound in a suitable solvent mixture (e.g., 50:50 ethanol:water).

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert a calibrated pH electrode and a micro-burette containing a standardized ~0.1 M NaOH solution.

-

Titration: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Spectral and Spectrometric Analysis

The structural features of this compound can be confirmed using a combination of spectroscopic techniques.

| Technique | 6-Hydroxy-5-nitronicotinic acid (Analog A)[3][5] | This compound (Predicted) |

| ¹H NMR (DMSO-d₆) | δ ~8.85 (d, 1H), δ ~8.44 (d, 1H), ~13-14 (br s, 2H, -OH & -COOH) | δ ~9.0-9.2 (d, 1H, H2), δ ~8.6-8.8 (d, 1H, H4), ~12-13 (br s, 1H, -OH) |

| ¹³C NMR (DMSO-d₆) | Aromatic C: 120-160 ppm, C=O: ~165 ppm | Aromatic C: 110-160 ppm, C≡N: ~115-120 ppm |

| FT-IR (cm⁻¹) | 3100-2500 (O-H), ~1700 (C=O), ~1520 & ~1350 (N-O) | ~3100 (O-H), ~2230 (C≡N, sharp), ~1530 & ~1350 (N-O) |

| MS (ESI+) | m/z = 185.0194 [M+H]⁺ | m/z = 166.0298 [M+H]⁺ |

Discussion of Spectral Data:

-

¹H NMR: Analog A shows two doublets in the aromatic region corresponding to the protons at the C2 and C4 positions, with a small meta-coupling constant (J = 2.6 Hz).[5] A similar pattern is expected for the target compound, but the chemical shifts will be influenced by the nitrile group. The strongly electron-withdrawing nitrile group is expected to shift the adjacent H2 proton further downfield.

-

FT-IR: The most definitive feature in the IR spectrum of the target compound will be the sharp, intense absorption band around 2230 cm⁻¹, characteristic of the C≡N stretch.[8] This peak is absent in Analog A. The asymmetric and symmetric N-O stretching vibrations of the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[9][10]

-

Mass Spectrometry: The protonated molecular ion [M+H]⁺ for this compound is predicted to have an m/z of 166.0298. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da) and hydrogen cyanide (HCN, 27 Da).

General Analytical Workflow

A comprehensive characterization of a newly synthesized compound requires a multi-technique approach to unambiguously confirm its structure and purity.

Caption: A typical workflow for the characterization of a novel compound.

Reactivity, Applications, and Safety

Reactivity: The pyridine ring, being electron-deficient due to the nitrogen heteroatom and the two electron-withdrawing groups (nitro and nitrile), is highly deactivated towards electrophilic substitution but activated for nucleophilic aromatic substitution (SₙAr).[11][12][13] The nitro group can be reduced to an amino group, providing a synthetic handle for further derivatization. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

Potential Applications: Nicotinonitrile derivatives are scaffolds for numerous marketed drugs, including agents with anticancer and cardiovascular effects.[1][14][15] The presence of the nitro group, a common feature in antimicrobial agents, and the overall electronic profile of this compound suggest its potential as a lead compound for:

-

Anticancer agents: Many kinase inhibitors feature substituted pyridine rings.

-

Antimicrobial agents: Nitropyridine moieties are found in various antibacterial and antifungal compounds.[16]

-

CNS agents: The polarity and hydrogen bonding capacity may allow for interaction with neurological targets.

Safety and Handling: Direct toxicity data is unavailable. However, based on related nitropyridine and nitrile compounds, this compound should be handled with caution.[17][18] It is predicted to be harmful if swallowed, inhaled, or in contact with skin, and to cause serious eye irritation.

-

GHS Hazard Statements (Predicted): H302, H312, H315, H319, H332, H335.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

Conclusion

References

-

Human Metabolome Database. Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). [Link]

-

PubChem. 6-Hydroxynicotinic acid. [Link]

-

MDPI. (2023, January 1). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

-

ResearchGate. (2025, December 11). Study of the composition of nitriles using IR spectroscopy. [Link]

-

Unknown. (2021, September 19). experiment (1) determination of melting points. [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

ResearchGate. Nicotinonitrile derivatives as antitumor agents. [Link]

-

Unknown. Melting point determination. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. [Link]

-

SSERC. Melting point determination. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. [Link]

-

Unknown. (2016, May 28). Procedure for solubility testing of NM suspension. [Link]

-

UCLA Chemistry. IR: nitro groups. [Link]

-

NIH National Center for Biotechnology Information. (2023, May 24). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. [Link]

-

NIH National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [chemicalbook.com]

- 4. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [smolecule.com]

- 6. hmdb.ca [hmdb.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chempanda.com [chempanda.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. tcichemicals.com [tcichemicals.com]

"6-Hydroxy-5-nitronicotinonitrile CAS number"

An In-Depth Technical Guide to 6-Hydroxy-5-nitronicotinic Acid

Introduction

This technical guide provides a comprehensive overview of 6-Hydroxy-5-nitronicotinic acid, a significant pyridine derivative. It is important to note that the initial request for "6-Hydroxy-5-nitronicotinonitrile" did not yield a specific CAS number or substantial literature. However, the closely related compound, 6-Hydroxy-5-nitronicotinic acid, is well-documented and is the focus of this guide. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, and exhibits a range of biological activities.[1] This guide will delve into its chemical identity, properties, synthesis methodologies, safety protocols, and diverse applications, offering valuable insights for researchers, chemists, and professionals in drug development.

Chemical Identity and Properties

6-Hydroxy-5-nitronicotinic acid, also known as 6-Hydroxy-5-nitropyridine-3-carboxylic acid, is a key organic building block.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6635-31-0 | [2][3][4] |

| Molecular Formula | C6H4N2O5 | [2][3][4] |

| Molecular Weight | 184.11 g/mol | [2][3][4] |

| Form | Solid | |

| Purity | Typically ≥95% | [2][3] |

| SMILES | O=C(O)C1=CN=C(O)C(=O)=C1 | [4] |

| InChI Key | VJMXJGVEVASJOD-UHFFFAOYSA-N |

Synthesis of 6-Hydroxy-5-nitronicotinic Acid

The synthesis of 6-Hydroxy-5-nitronicotinic acid typically involves the nitration of 6-hydroxynicotinic acid. Several methods have been reported, primarily differing in the nitrating agents and reaction conditions.

Synthesis Workflow Diagram

Sources

A Technical Guide to the Predicted Spectral Characteristics of 6-Hydroxy-5-nitronicotinonitrile

This technical guide provides a detailed analysis of the predicted spectral data for 6-Hydroxy-5-nitronicotinonitrile (CAS 320405-84-3), a key heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral behavior. The insights herein are grounded in the analysis of analogous structures and the fundamental electronic effects of its constituent functional groups. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this molecule's structural and electronic properties.

Molecular Structure and Tautomerism

This compound is a substituted pyridine ring bearing a hydroxyl, a nitro, and a cyano group. A critical consideration for interpreting its spectral data is the potential for tautomerism. The molecule can exist in equilibrium between the 6-hydroxy form and its 6-oxo (or pyridone) tautomer, 5-Nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile. The position of this equilibrium is influenced by factors such as the solvent and the solid-state packing. Both forms are considered in the following spectral predictions.

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to be significantly influenced by the electron-withdrawing nature of the nitro and cyano groups, and the electron-donating character of the hydroxyl group. The tautomeric equilibrium will also play a defining role in the observed chemical shifts.

Methodology for Spectral Prediction

Predictions for ¹H and ¹³C NMR chemical shifts are based on the analysis of substituent effects on the pyridine ring. The electron-withdrawing nitro and cyano groups will deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the hydroxyl group will shield the ring, moving signals upfield. The predictions are benchmarked against known data for substituted pyridines.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show two aromatic proton signals. The chemical shifts will differ depending on the dominant tautomeric form.

| Proton | Predicted Chemical Shift (ppm) - Hydroxy Form | Predicted Chemical Shift (ppm) - Pyridone Form | Multiplicity |

| H2 | 8.5 - 8.8 | 8.2 - 8.5 | d |

| H4 | 8.0 - 8.3 | 7.8 - 8.1 | d |

| OH/NH | 10.0 - 12.0 (broad) | 11.0 - 13.0 (broad) | s |

-

H2: This proton is situated between the ring nitrogen and the nitro group, leading to significant deshielding and a downfield chemical shift.

-

H4: This proton is adjacent to the cyano group and will also be deshielded, though to a lesser extent than H2.

-

OH/NH: The hydroxyl or N-H proton will appear as a broad singlet at a very downfield position due to hydrogen bonding and exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide key insights into the electronic environment of the carbon skeleton.

| Carbon | Predicted Chemical Shift (ppm) - Hydroxy Form | Predicted Chemical Shift (ppm) - Pyridone Form |

| C2 | 150 - 155 | 145 - 150 |

| C3 | 110 - 115 | 105 - 110 |

| C4 | 140 - 145 | 135 - 140 |

| C5 | 130 - 135 | 125 - 130 |

| C6 | 160 - 165 | 170 - 175 (C=O) |

| CN | 115 - 120 | 115 - 120 |

-

C6: The chemical shift of this carbon is highly diagnostic of the tautomeric form. In the hydroxy form, it is an oxygen-bearing aromatic carbon. In the pyridone form, it is a carbonyl carbon and will be significantly shifted downfield.

-

C3: This carbon, bearing the cyano group, will have its chemical shift influenced by the resonance effects within the ring.

-

CN: The nitrile carbon will appear in the characteristic region for this functional group.

Caption: A generalized workflow for NMR-based structural elucidation.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Methodology for Spectral Prediction

The prediction of IR absorption frequencies is based on established group frequency charts and literature data for similar compounds. The influence of the electronic environment on the vibrational frequencies is also considered.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) - Hydroxy Form | Predicted Wavenumber (cm⁻¹) - Pyridone Form | Intensity |

| O-H stretch | 3200 - 3500 (broad) | - | Strong, Broad |

| N-H stretch | - | 3100 - 3400 (broad) | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 | Medium |

| C≡N stretch | 2220 - 2240 | 2220 - 2240 | Medium, Sharp |

| C=O stretch | - | 1650 - 1680 | Strong, Sharp |

| NO₂ stretch (asymmetric) | 1520 - 1560 | 1520 - 1560 | Strong |

| NO₂ stretch (symmetric) | 1340 - 1380 | 1340 - 1380 | Strong |

| C=C/C=N stretch (ring) | 1450 - 1600 | 1450 - 1600 | Medium-Strong |

-

O-H/N-H Region: The presence of a broad band in the 3100-3500 cm⁻¹ region will be indicative of either the hydroxyl or N-H group, depending on the tautomer.

-

C≡N Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ is a clear indicator of the nitrile functional group.

-

C=O Stretch: The appearance of a strong, sharp absorption in the 1650-1680 cm⁻¹ range would be definitive evidence for the presence of the pyridone tautomer.

-

NO₂ Stretches: Two strong bands for the asymmetric and symmetric stretching of the nitro group are expected.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of this compound.

Methodology for Spectral Prediction

The prediction of the mass spectrum is based on the calculated molecular weight and the known fragmentation patterns of nitroaromatic and cyano-substituted compounds. Electron ionization (EI) is assumed as the ionization method.

Predicted MS Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 165, corresponding to the molecular formula C₆H₃N₃O₃.

-

Major Fragmentation Pathways:

-

Loss of NO₂: A prominent fragment at m/z 119 ([M - NO₂]⁺) is anticipated due to the facile cleavage of the C-NO₂ bond.

-

Loss of CO (from pyridone): If the pyridone tautomer is present, a fragment corresponding to the loss of carbon monoxide (m/z 137) might be observed.

-

Loss of HCN: Fragmentation involving the loss of hydrogen cyanide (m/z 138) from the molecular ion is also a possibility.

-

Loss of NO: A fragment at m/z 135 ([M - NO]⁺) can also be expected.

-

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide presents a comprehensive prediction of the NMR, IR, and MS spectral data for this compound. The key takeaways are the significant influence of the electron-withdrawing substituents on the spectral parameters and the crucial role of tautomerism in defining the observed spectra. The predicted data provides a robust framework for the identification and characterization of this compound in future synthetic and analytical endeavors. Experimental verification of these predictions will be invaluable in further elucidating the chemical properties of this promising molecule.

References

While direct spectral data for the target compound is not available, the predictions in this guide are based on established principles and data from related compounds found in the following types of resources:

- Spectroscopic databases such as the Spectral D

- Textbooks on the spectroscopic identific

- Journal articles reporting the synthesis and characterization of substituted pyridines, nitropyridines, and hydroxypyridines. (e.g., Journal of Organic Chemistry, Tetrahedron Letters).

-

Resources on the mass spectral behavior of nitroaromatic compounds.[1]

Sources

An In-depth Technical Guide to 6-Hydroxy-5-nitronicotinonitrile: Synthesis, In-Silico Structural Analysis, and Spectroscopic Characterization

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 6-Hydroxy-5-nitronicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of an experimentally determined crystal structure, this document presents a plausible synthetic route, a detailed in-silico structural analysis based on computational modeling, and predicted spectroscopic data. The methodologies and theoretical insights are grounded in established chemical principles and data from closely related analogues, offering a valuable resource for researchers exploring the potential of this and similar molecules.

Introduction: The Rationale for Investigating this compound

Nicotinonitrile derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities. The introduction of a nitro group and a hydroxyl group to this scaffold, as in this compound, is anticipated to significantly modulate its electronic and steric properties, thereby influencing its interaction with biological targets. The related compound, 6-Hydroxy-5-nitronicotinic acid, has demonstrated a spectrum of biological activities, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-viral properties, often serving as a lead compound in drug discovery programs.[1] By extension, the nitrile analogue, this compound, represents an intriguing candidate for further investigation, with the nitrile group potentially offering alternative metabolic pathways and interaction modes.

This guide addresses the current information gap regarding the synthesis and structural characteristics of this compound. While an experimental crystal structure is not available in the public domain, we present a robust theoretical framework to inform future experimental work.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be conceptualized starting from the commercially available 6-Hydroxynicotinic acid. The proposed synthetic pathway involves two key transformations: nitration of the pyridine ring followed by the conversion of the carboxylic acid moiety to a nitrile.

Caption: Proposed synthetic workflow for this compound.

Step 1: Nitration of 6-Hydroxynicotinic Acid

The initial step involves the electrophilic nitration of 6-Hydroxynicotinic acid to yield 6-Hydroxy-5-nitronicotinic acid. Several established protocols for this reaction exist, typically employing a mixture of fuming nitric acid and concentrated sulfuric acid.[1][2]

Experimental Protocol:

-

To a cooled (0°C) and stirred solution of 6-Hydroxynicotinic acid (1 equivalent) in concentrated sulfuric acid, add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 6-Hydroxy-5-nitronicotinic acid as a solid.[1]

Step 2 & 3: Conversion of Carboxylic Acid to Nitrile

The conversion of the carboxylic acid group of 6-Hydroxy-5-nitronicotinic acid to a nitrile can be achieved via a two-step process involving the formation of a primary amide followed by dehydration.

Experimental Protocol:

-

Amide Formation:

-

Treat 6-Hydroxy-5-nitronicotinic acid (1 equivalent) with thionyl chloride (1.2 equivalents) in an inert solvent (e.g., toluene) under reflux to form the corresponding acid chloride.

-

After removing the excess thionyl chloride under reduced pressure, dissolve the crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0°C) concentrated aqueous solution of ammonium hydroxide.

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Hydroxy-5-nitronicotinamide.

-

-

Dehydration to Nitrile:

-

Combine the crude 6-Hydroxy-5-nitronicotinamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA).

-

Heat the mixture under controlled conditions (the specific temperature and reaction time will depend on the chosen dehydrating agent) until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, quench the reaction mixture carefully (e.g., by adding it to ice-water).

-

Extract the product, wash the organic layer, dry, and purify by column chromatography to obtain this compound.

-

In-Silico Structural Analysis and Predicted Properties

In the absence of experimental crystallographic data, computational methods provide a powerful tool for elucidating the structural and electronic properties of this compound. Density Functional Theory (DFT) calculations were performed to obtain the optimized molecular geometry and predict key molecular properties.

Computational Methodology

Geometry optimization and subsequent property calculations were performed using a suitable DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to provide a good balance between accuracy and computational cost for organic molecules.[3] All calculations would be performed in the gas phase.

Caption: Workflow for the in-silico analysis of this compound.

Predicted Molecular Geometry and Properties

The optimized geometry of this compound is expected to be largely planar due to the aromaticity of the pyridine ring. The key structural parameters, such as bond lengths and angles, can be predicted with a high degree of confidence using DFT.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₆H₃N₃O₃ |

| Molecular Weight | 165.11 g/mol |

| LogP | (Predicted) |

| pKa | (Predicted) |

| Polar Surface Area | (Predicted) |

Predicted Spectroscopic Data

Spectroscopic techniques are indispensable for the characterization of novel compounds. Based on the computationally optimized structure, we can predict the salient features of the FT-IR and NMR spectra of this compound.

Predicted FT-IR Spectrum

The vibrational frequencies calculated from the DFT frequency analysis can be used to generate a theoretical FT-IR spectrum. Key vibrational modes are expected to include:

-

O-H stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹, indicative of the nitrile group.

-

N-O stretches (nitro group): Two strong bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Predicted ¹H and ¹³C NMR Spectra

NMR chemical shifts can be predicted using methods like the GIAO (Gauge-Including Atomic Orbital) approach within the DFT framework.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (attached to C2) | (Predicted) | C2 (Predicted) |

| H (attached to C4) | (Predicted) | C3 (CN) (Predicted) |

| OH | (Predicted) | C4 (Predicted) |

| C5 (C-NO₂) (Predicted) | ||

| C6 (C-OH) (Predicted) |

Note: The predicted chemical shifts are relative to a standard (e.g., TMS) and would need to be referenced accordingly in an experimental setting.

Potential Biological Activity and Future Directions

Drawing parallels with 6-Hydroxy-5-nitronicotinic acid, this compound is a promising candidate for screening in various biological assays.[1] The presence of the nitro group, a known pharmacophore in many antimicrobial and anticancer drugs, coupled with the hydrogen-bonding capabilities of the hydroxyl group, suggests potential for diverse biological interactions.

Future research should focus on:

-

Experimental Validation: The synthesis of this compound following the proposed (or a similar) route is the essential next step.

-

Spectroscopic Characterization: Experimental confirmation of the structure using FT-IR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

Crystallization and X-ray Diffraction: Efforts to obtain single crystals suitable for X-ray diffraction to definitively determine the solid-state structure and packing.

-

Biological Screening: Evaluation of the compound's activity in relevant assays, such as antimicrobial, anticancer, and anti-inflammatory screens.

Conclusion

This technical guide has provided a comprehensive theoretical framework for the study of this compound. While the experimental crystal structure remains to be determined, the proposed synthesis, in-silico structural analysis, and predicted spectroscopic data presented herein offer a solid foundation for future research. The insights provided are intended to accelerate the experimental investigation of this promising compound and its potential applications in medicinal chemistry and drug development.

References

-

ResearchGate. (n.d.). Synthesis, characterization, DFT studies, and molecular modeling of 2-(-(2-hydroxy-5-methoxyphenyl)-methylidene)-amino) nicotinic acid against some selected bacterial receptors | Request PDF. Retrieved from [Link]

Sources

Solubility Profile of 6-Hydroxy-5-nitronicotinonitrile: A Technical Guide to Theoretical Prediction and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 6-Hydroxy-5-nitronicotinonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public domain data for this specific molecule, this document establishes a predictive solubility framework based on its distinct chemical structure and by drawing reasoned comparisons with its well-documented carboxylic acid analog, 6-Hydroxy-5-nitronicotinic acid. We bridge theoretical principles with actionable laboratory protocols, presenting a self-validating, step-by-step methodology for accurate equilibrium solubility determination via the gold-standard shake-flask method coupled with HPLC-UV analysis. This whitepaper is designed to equip researchers and drug development professionals with the foundational knowledge and practical tools required to systematically evaluate and understand the solubility profile of this compound and similarly structured compounds.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative featuring a unique combination of functional groups: a hydroxyl, a nitro, and a nitrile moiety. While its direct applications are still emerging, its structural motifs are common in pharmacologically active agents, making it a valuable intermediate in synthetic and medicinal chemistry.[1] The strategic placement of electron-withdrawing groups (nitro and nitrile) and a hydrogen-bonding hydroxyl group on the pyridine scaffold suggests a compound with distinct electronic and physicochemical properties.

In the context of drug discovery, solubility is a non-negotiable parameter. Poor aqueous solubility can lead to low and erratic absorption, insufficient exposure in preclinical models, and significant formulation challenges that can terminate the development of an otherwise promising candidate.[2] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems is a cornerstone of early-phase drug development.

Chemical Structure and Physicochemical Properties

-

Molecular Formula: C₆H₃N₃O₃

-

Molecular Weight: 165.11 g/mol

-

Key Functional Groups:

-

Pyridine Ring: Aromatic heterocycle.

-

Hydroxyl Group (-OH): Capable of acting as both a hydrogen bond donor and acceptor. Its acidity is enhanced by the adjacent electron-withdrawing nitro group.

-

Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group that contributes significantly to the molecule's dipole moment.[3]

-

Nitrile Group (-CN): A polar group that can act as a hydrogen bond acceptor.

-

The interplay of these groups dictates the molecule's overall polarity, hydrogen bonding potential, and ultimately, its solubility.

Caption: Key functional groups of this compound.

Theoretical & Predictive Solubility Framework

The principle of "like dissolves like" provides a foundational qualitative assessment of solubility.[4] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another.

Structural Comparison: Nitrile vs. Carboxylic Acid Analog

Significant insight can be gained by comparing the target nitrile with its carboxylic acid analog, 6-Hydroxy-5-nitronicotinic acid.

-

6-Hydroxy-5-nitronicotinic acid: Contains a carboxylic acid group (-COOH), which is highly polar, acidic, and a strong hydrogen bond donor and acceptor. This compound is classified as slightly soluble in water and methanol but shows superior solubility in polar aprotic solvents like DMSO and DMF.[5]

-

This compound: The replacement of the -COOH group with a -CN group removes the primary acidic proton and a hydrogen bond donation site. The nitrile group is still polar, but less so than a carboxylic acid.

This structural change leads to a key prediction: This compound is expected to be less soluble in polar protic solvents (like water) than its carboxylic acid counterpart but may retain good solubility in polar aprotic solvents.

Predicted Solubility in Different Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group allows for hydrogen bonding, but the loss of the carboxylic acid functionality reduces overall interaction with protic solvents. Solubility is expected to be pH-dependent due to the phenolic hydroxyl group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions between the solvent and the highly polar nitro and nitrile groups should facilitate dissolution. These solvents are effective at solvating polar organic molecules.[5] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The molecule's high polarity, driven by the nitro, nitrile, and hydroxyl groups, is incompatible with the weak van der Waals forces offered by non-polar solvents.[3] |

| Aqueous Acid | 5% HCl | Low (Predicted) | The pyridine nitrogen is weakly basic, but its basicity is significantly reduced by the potent electron-withdrawing effects of the adjacent nitro and nitrile groups, likely preventing the formation of a soluble salt. |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Moderate to High | The hydroxyl group is phenolic and its acidity is increased by the adjacent nitro group. It should be deprotonated by a strong base like NaOH to form a highly polar, water-soluble phenoxide salt. Solubility in the weaker base NaHCO₃ would indicate a more strongly acidic phenol.[6] |

Gold-Standard Protocol: Equilibrium Solubility Determination

To move from prediction to quantification, a rigorous, reproducible experimental method is required. The Saturation Shake-Flask Method is universally recognized as the gold standard for determining thermodynamic (equilibrium) solubility.[7] This protocol is designed to be a self-validating system that ensures accuracy and complies with the principles of Good Laboratory Practice (GLP).[8][9]

Causality Behind Experimental Design

-

Why Shake-Flask? It is the most reliable method for ensuring that the solution has reached true thermodynamic equilibrium with the solid state, which is the formal definition of solubility.[10]

-

Why Temperature Control (37 °C)? For biopharmaceutical relevance, solubility is often assessed at physiological temperature. Temperature significantly impacts solubility, and even small variations can lead to erroneous results.[11][12]

-

Why Excess Solid? The continuous presence of undissolved solid material is essential to ensure the solution remains saturated throughout the experiment.[7][13]

-

Why 24-48 Hour Equilibration? Reaching equilibrium is a time-dependent process. While many compounds reach equilibrium within 24 hours, a 48-hour time point helps confirm that the concentration is no longer changing, verifying that equilibrium has been achieved.[13]

-

Why HPLC-UV Analysis? High-Performance Liquid Chromatography (HPLC) provides the necessary specificity and sensitivity to accurately quantify the concentration of the dissolved analyte in the presence of potential impurities or excipients.[14][15]

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected solvent (e.g., pH 7.4 phosphate-buffered saline) at 37 °C.

Materials:

-

This compound (solid, purity >95%)

-

Selected solvent (e.g., PBS, pH 7.4)

-

HPLC-grade Acetonitrile and Water

-

Formic Acid (or other appropriate modifier)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Calibrated pH meter

-

Centrifuge

-

0.22 µm syringe filters (low-binding, e.g., PVDF)

-

HPLC system with UV detector

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a 2 mL glass vial. An amount sufficient to be visible after equilibration is required (typically 2-5 mg).

-

Accurately dispense 1.0 mL of the pre-warmed (37 °C) solvent into the vial.

-

Prepare each sample in triplicate to assess variability.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a consistent agitation speed (e.g., 200 rpm) inside an incubator precisely controlled at 37 ± 1 °C.[12]

-

Allow the samples to equilibrate for at least 24 hours. A second time point (e.g., 48 hours) is recommended to confirm equilibrium has been reached.

-

-

Sample Separation (Phase Separation):

-

After equilibration, remove the vials and allow the undissolved solid to sediment by gravity for 30 minutes inside the 37 °C incubator. Causality: This step prevents clogging the filter and avoids temperature-induced precipitation.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. The first few drops should be discarded to saturate any binding sites on the filter. This is a critical step to separate the liquid phase from the solid phase.[11]

-

-

Sample Analysis (Quantification by HPLC-UV):

-

Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

-

Dilute the filtered sample with mobile phase to ensure its concentration falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by a validated HPLC-UV method.[16]

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Calculate the concentration of the diluted sample using the regression equation from the calibration curve.

-

Multiply the result by the dilution factor to determine the final solubility value (e.g., in µg/mL or mM).

-

Caption: Shake-Flask Experimental Workflow.

Conclusion and Future Directions

This guide establishes a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions derived from its molecular structure with a detailed, gold-standard experimental protocol, researchers can confidently characterize this critical physicochemical property. The provided shake-flask methodology ensures the generation of high-quality, reliable data essential for making informed decisions in medicinal chemistry and drug development pipelines. The principles and protocols outlined herein are not only applicable to the title compound but also serve as a validated template for assessing the solubility of other novel chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

-

Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Hydroxy-6-nitronicotinic acid. PubChem. [Link]

-

Fisher Scientific. (n.d.). 6-Hydroxy-5-nitronicotinic Acid 97.0+%. [Link]

-

Chemistry LibreTexts. (2021, March 15). Thermodynamics of Solubility. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2015, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

-

BCCampus. (2023, August 31). Solubility of Organic Compounds. [Link]

-

PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. [Link]

-

World Health Organization. (n.d.). Good Laboratory Practice (GLP). [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

PharmaGuru. (2024, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

ResearchGate. (2015, August 5). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]

-

Chemistry LibreTexts. (2021, July 31). Nitro Compounds. [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. [Link]

-

ResearchGate. (n.d.). Principles of Solubility. [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

FDA. (n.d.). Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

YouTube. (2024, February 11). How To Determine Solubility Of Organic Compounds?. [Link]

-

CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. [Link]

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

Sources

- 1. Page loading... [guidechem.com]

- 2. sciforum.net [sciforum.net]

- 3. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]

- 4. chem.ws [chem.ws]

- 5. Buy 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 [smolecule.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. proto.ufsc.br [proto.ufsc.br]

- 9. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 10. researchgate.net [researchgate.net]

- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. researchgate.net [researchgate.net]

- 15. improvedpharma.com [improvedpharma.com]

- 16. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Stability and Degradation of 6-Hydroxy-5-nitronicotinonitrile

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the chemical stability of 6-Hydroxy-5-nitronicotinonitrile. Intended for researchers, scientists, and professionals in drug development, this document moves beyond theoretical discussions to offer actionable insights and detailed experimental protocols. We will explore the molecule's inherent structural liabilities, predict its primary degradation pathways under various stress conditions, and provide a self-validating system for its stability assessment. By grounding our recommendations in established principles of physical organic chemistry and regulatory expectations for pharmaceutical stability testing, this guide serves as a complete resource for anticipating and mitigating stability challenges associated with this compound.

Introduction: The Chemical Landscape of this compound

This compound is a substituted pyridine derivative featuring a unique combination of functional groups that dictate its reactivity and potential instability. The pyridine ring, an electron-deficient aromatic system, is further influenced by the strongly electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, and the electron-donating hydroxyl (-OH) group. This electronic interplay creates a molecule with specific vulnerabilities that must be characterized to ensure its quality, safety, and efficacy in any application.

Understanding the stability of this molecule is not merely an academic exercise; it is a critical component of its development for pharmaceutical or other applications. Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physical properties. This guide will, therefore, provide the foundational knowledge and experimental designs necessary to thoroughly profile the stability of this compound.

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated. The following sections detail the most probable routes of degradation under hydrolytic, oxidative, photolytic, and thermal stress.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many organic molecules in the presence of water, and its rate is highly dependent on pH. For this compound, the nitrile group is the most likely site of hydrolytic attack.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction typically proceeds through an initial protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The intermediate amide may or may not be isolable.

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the nitrile group can also be hydrolyzed to a carboxylate salt. This pathway is often more facile than acid-catalyzed hydrolysis for many nitriles.[1][2][3]

The presence of the electron-withdrawing nitro group is expected to activate the nitrile group towards nucleophilic attack, potentially accelerating hydrolysis under basic conditions.

Caption: Predicted hydrolytic degradation pathways of this compound.

Oxidative Degradation

The electron-rich nature of the hydroxypyridine ring system makes it susceptible to oxidation. The nitro group, while generally stable to oxidation, can influence the reactivity of the ring.

-

Oxidation of the Hydroxyl Group: The hydroxyl group can be oxidized to a quinone-like structure. This is a common degradation pathway for phenolic and hydroxypyridinic compounds.[4][5]

-

Ring Oxidation: Strong oxidizing agents could potentially lead to the opening of the pyridine ring, although this is generally a more forcing condition.

The presence of antioxidants in a formulation may be necessary to prevent oxidative degradation.

Photodegradation

Many nitroaromatic compounds are known to be sensitive to light.[6] Photodegradation can proceed through several mechanisms:

-

Nitro Group Reduction: Upon absorption of UV light, the nitro group can be reduced to a nitroso or even an amino group.[7] This can lead to a cascade of further reactions.

-

Radical Reactions: Photolysis can generate free radicals, which can initiate a variety of degradation pathways, including polymerization or cleavage of the molecule.

Photostability testing is therefore a critical component of the stability evaluation for this molecule.

Caption: Overview of potential stress degradation pathways.

Thermal Degradation

The thermal stability of this compound will depend on its solid-state properties (e.g., melting point, crystal form) and the presence of any reactive excipients in a formulation. At elevated temperatures, the molecule may undergo:

-

Decarboxylation (if hydrolyzed): If the nitrile is first hydrolyzed to a carboxylic acid, decarboxylation could occur at high temperatures.

-

Decomposition: At very high temperatures, the molecule will likely decompose into smaller fragments. The nitro group is a known energetic functional group and can contribute to thermal instability.

A Framework for Stability Testing: Forced Degradation Studies

Forced degradation (or stress testing) is a cornerstone of pharmaceutical development, designed to identify the likely degradation products of a drug substance.[8][9] This information is used to develop stability-indicating analytical methods and to understand the intrinsic stability of the molecule. The following protocols are designed to provide a comprehensive forced degradation study for this compound.

Analytical Methodology

A stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.

-

Recommended Starting HPLC Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes will likely provide good separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the 300-350 nm range due to the nitro-aromatic chromophore).[10][11]

-

Column Temperature: 30 °C

-

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Experimental Protocols for Forced Degradation

The goal of these studies is to achieve 5-20% degradation of the parent compound.[9] The conditions below are starting points and may need to be adjusted.

Table 1: Forced Degradation Experimental Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temp | 1, 4, 8 hours |

| Oxidation | 3% H₂O₂ | Room Temp | 24, 48, 72 hours |

| Thermal | Dry Heat | 80 °C | 1, 3, 7 days |

| Photolytic | ICH Q1B Option 2 | Room Temp | Per ICH Q1B |

Step-by-Step Protocol for a Typical Stress Condition (e.g., Acid Hydrolysis):

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Application:

-

Pipette 1 mL of the stock solution into a clean vial.

-

Add 1 mL of 0.1 M HCl.

-

Cap the vial and place it in a water bath or oven at 60 °C.

-

-

Time Points: At each specified time point (e.g., 24, 48, and 72 hours), remove an aliquot of the stressed solution.

-

Neutralization: Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

-

Dilution: Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the initial mobile phase composition.

-

Analysis: Analyze the sample by the validated stability-indicating HPLC method.

-

Control Samples: Prepare and analyze control samples (unstressed compound in the same solvent system) at each time point.

This protocol should be adapted for each of the stress conditions outlined in Table 1.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]

- 8. library.dphen1.com [library.dphen1.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Toxicological and Safety Framework for 6-Hydroxy-5-nitronicotinonitrile

A Technical Guide for Drug Development Professionals and Researchers

Preamble: The Imperative of a Structured Safety Assessment

In the landscape of pharmaceutical development and chemical research, the introduction of novel chemical entities (NCEs) necessitates a rigorous and systematic evaluation of their potential toxicity. This guide addresses the toxicological and safety assessment of 6-Hydroxy-5-nitronicotinonitrile, a compound for which public-domain safety data is notably scarce. As a Senior Application Scientist, the objective here is not to present non-existent data, but to provide a robust, scientifically-grounded framework for its comprehensive toxicological evaluation. This document will, therefore, serve as a technical roadmap for researchers and drug development professionals, outlining the critical studies required to define a comprehensive safety profile in alignment with international regulatory standards.[1][2][3]